

A Comprehensive Technical Guide to 2,3-Diaminophenol (CAS: 59649-56-8)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,3-Diaminophenol**

Cat. No.: **B1330466**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of **2,3-Diaminophenol**, a versatile aromatic compound with significant potential in synthetic chemistry and drug development. This document consolidates key physicochemical data, detailed experimental protocols for its application in the synthesis of bioactive molecules, and an exploration of its antioxidant properties. Particular emphasis is placed on its role as a precursor for heterocyclic compounds, the formation of Schiff base complexes, and its electropolymerization to form conductive polymers. This guide is intended to be a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, materials science, and analytical chemistry.

Physicochemical Properties

2,3-Diaminophenol, with the CAS number 59649-56-8, is an aromatic amine characterized by a phenol ring substituted with two amino groups at the 2 and 3 positions.^[1] Its chemical structure lends it unique properties, making it a valuable intermediate in various chemical syntheses.

Property	Value	References
CAS Number	59649-56-8	[2]
Molecular Formula	C ₆ H ₈ N ₂ O	[2]
Molecular Weight	124.14 g/mol	[2]
Appearance	White to beige or orange to brown crystalline powder/crystals.	[3] [4]
Melting Point	161-165 °C (lit.)	[5] [6]
Boiling Point	303.6 ± 27.0 °C (Predicted)	[5]
Density	1.343 ± 0.06 g/cm ³ (Predicted)	[5]
Solubility	Moderately soluble in water; soluble in ethanol, methanol, DMSO, and DMF. [1]	[1]
SMILES	Nc1cccc(O)c1N	[6]
InChI	1S/C6H8N2O/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,7-8H2	[6]

Spectroscopic Data: Spectroscopic data for **2,3-Diaminophenol**, including ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry, are available and crucial for its characterization.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Applications in Synthesis

2,3-Diaminophenol is a versatile building block for the synthesis of a variety of organic compounds, particularly heterocyclic structures and coordination complexes.

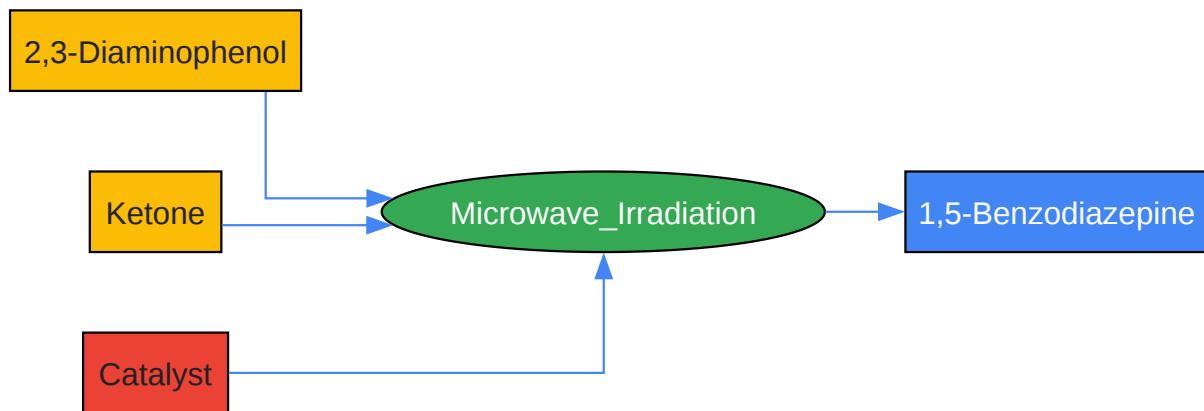
Synthesis of Benzodiazepines and Benzoxazepines

2,3-Diaminophenol is a key precursor in the synthesis of 1,5-benzodiazepine and 1,5-benzoxazepine derivatives, classes of compounds with a wide range of pharmacological activities.[\[3\]](#) While a specific detailed protocol for the microwave-assisted synthesis of amino-1,5-benzoxazepines from **2,3-diaminophenol** is not readily available in the literature, a general

procedure for the synthesis of 1,5-benzodiazepines using microwave irradiation is presented below. This can serve as a starting point for developing a specific protocol.

Experimental Protocol: General Microwave-Assisted Synthesis of 1,5-Benzodiazepines

This protocol is adapted from a general method for the synthesis of 1,5-benzodiazepines from o-phenylenediamines and ketones.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)


- Materials:

- **2,3-Diaminophenol**
- Appropriate ketone (e.g., acetone, cyclohexanone)
- Catalyst (e.g., Cu(II)-clay, anhydrous stannous chloride)[\[13\]](#)
- Solvent (e.g., ethanol, or solvent-free)
- Microwave reactor

- Procedure:

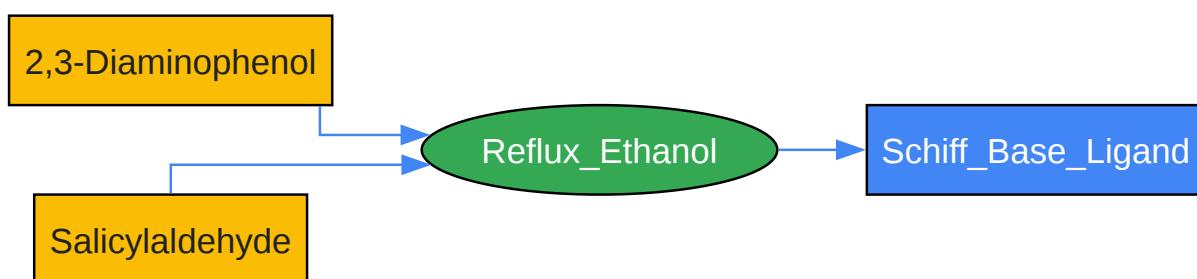
- In a microwave-safe reaction vessel, combine **2,3-diaminophenol** (1 mmol), the desired ketone (2.5 mmol), and a catalytic amount of the chosen catalyst (e.g., 5 mol%).
- If using a solvent, add a minimal amount of ethanol. For solvent-free conditions, ensure the reactants are well-mixed.
- Seal the vessel and place it in the microwave reactor.
- Irradiate the mixture at a specified power (e.g., 180-720 W) for a short duration (e.g., 2-10 minutes), with intermittent cooling to prevent excessive pressure buildup.[\[11\]](#)
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- If a precipitate forms, filter the solid, wash it with cold ethanol, and dry it.

- If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
- Characterize the final product using spectroscopic methods (NMR, IR, MS).

[Click to download full resolution via product page](#)

Caption: Microwave-assisted synthesis of 1,5-benzodiazepines.

Synthesis of Tetradeinate Schiff Base Complexes


2,3-Diaminophenol readily reacts with aldehydes, such as salicylaldehyde, to form tetradeinate Schiff bases. These ligands can then be used to form coordination complexes with various metal ions.[3][15][16][17][18]

Experimental Protocol: Synthesis of a Tetradeinate Schiff Base Ligand

This protocol is based on the reaction of **2,3-diaminophenol** with salicylaldehyde.[19]

- Materials:
 - **2,3-Diaminophenol**
 - Salicylaldehyde
 - Absolute Ethanol

- Acetic acid (catalytic amount)
- Procedure:
 - Dissolve 2-aminophenol (0.01 mol) in ethanol in a round-bottomed flask.
 - Add salicylaldehyde (0.01 mol) to the solution.
 - Add a few drops of glacial acetic acid as a catalyst.
 - Reflux the reaction mixture for 6-7 hours.[15]
 - Cool the mixture to room temperature.
 - Collect the precipitated Schiff base ligand by filtration.
 - Wash the product with cold ethanol and diethyl ether.
 - Dry the purified ligand.
 - Characterize the product using spectroscopic techniques.

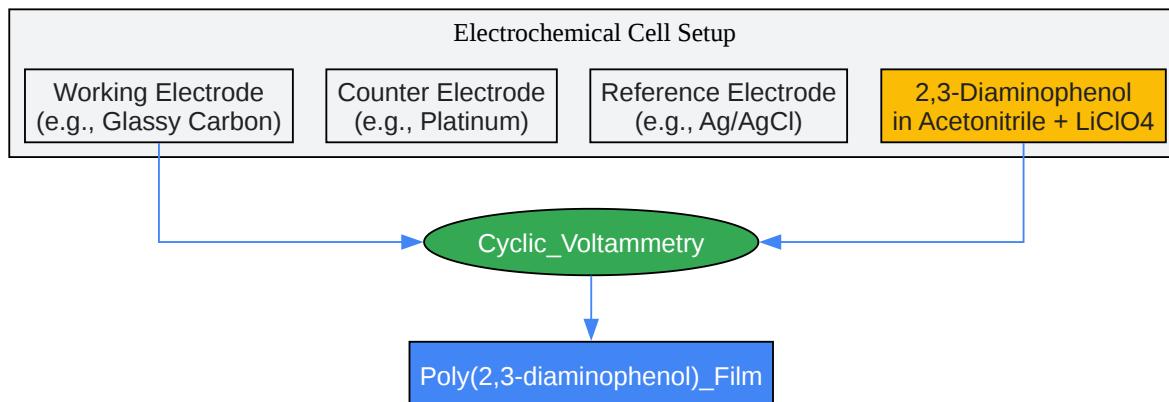
[Click to download full resolution via product page](#)

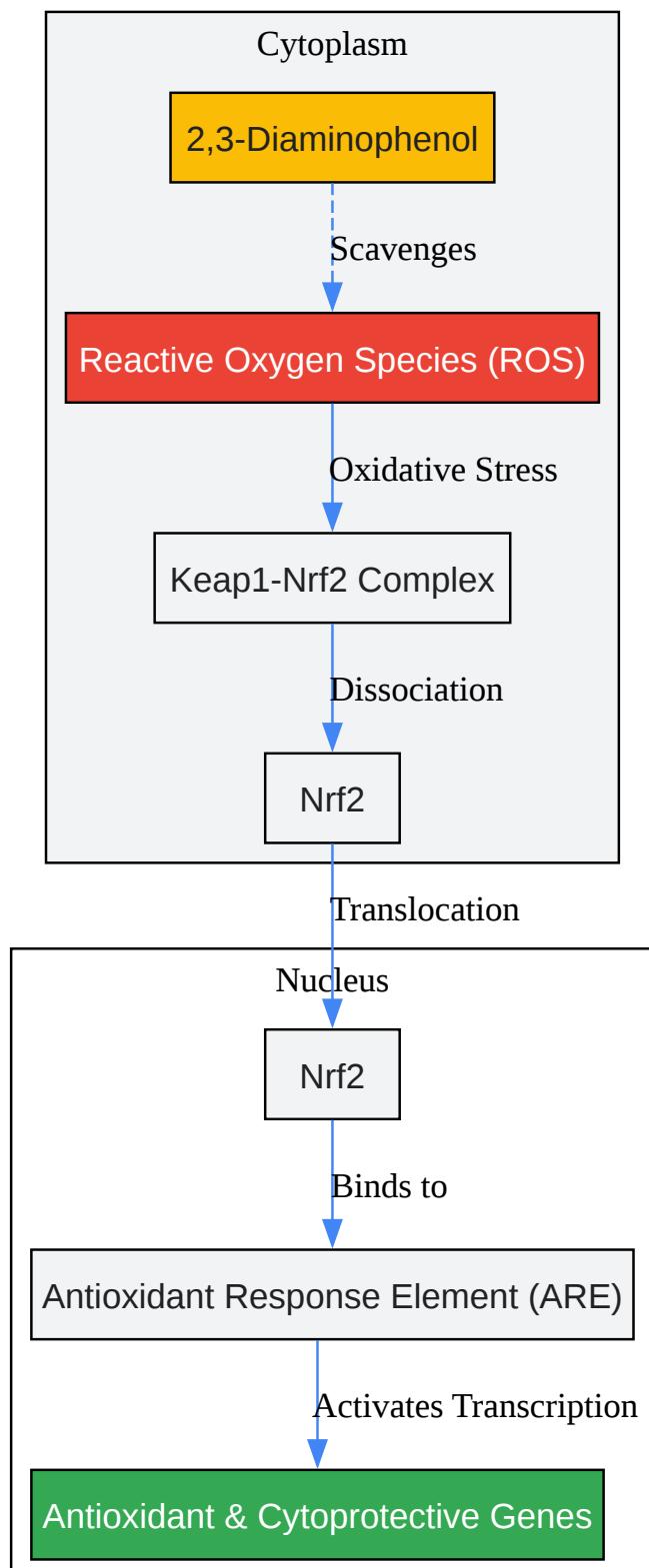
Caption: Synthesis of a Schiff base from **2,3-diaminophenol**.

Electropolymerization

2,3-Diaminophenol can be electrochemically polymerized to form poly(**2,3-diaminophenol**), a conductive polymer with potential applications in sensors and energy storage devices.[3][19][20][21][22][23][24]

Experimental Protocol: Electropolymerization of **2,3-Diaminophenol**


This protocol describes a general procedure for the electropolymerization of aminophenols using cyclic voltammetry.


- Materials:

- **2,3-Diaminophenol**
- Anhydrous acetonitrile
- Supporting electrolyte (e.g., 0.1 M LiClO₄)
- Three-electrode electrochemical cell (e.g., glassy carbon working electrode, Pt counter electrode, Ag/AgCl reference electrode)
- Potentiostat/Galvanostat

- Procedure:

- Prepare a solution of **2,3-diaminophenol** in anhydrous acetonitrile containing the supporting electrolyte.
- Assemble the three-electrode cell with the prepared solution.
- Deoxygenate the solution by purging with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.
- Perform cyclic voltammetry by scanning the potential within a suitable range (e.g., -0.2 V to +1.5 V vs. Ag/AgCl) for a number of cycles (e.g., 20 cycles) at a specific scan rate (e.g., 50 mV/s).
- A polymeric film will deposit on the working electrode surface.
- After polymerization, rinse the modified electrode with fresh solvent to remove unreacted monomer.
- Characterize the polymer film using electrochemical and spectroscopic methods.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2,3-Diaminophenol | 59649-56-8 [smolecule.com]
- 2. 2,3-Diaminophenol | C6H8N2O | CID 579937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3-Diaminophenol | 59649-56-8 [chemicalbook.com]
- 4. chemwhat.com [chemwhat.com]
- 5. chembk.com [chembk.com]
- 6. 2,3-二氨基苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. spectrabase.com [spectrabase.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
- 11. ajol.info [ajol.info]
- 12. jocpr.com [jocpr.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ijisrt.com [ijisrt.com]
- 16. scispace.com [scispace.com]
- 17. Preparation, Characterization and Antimicrobial Studies of Mn(II) and Fe(II) Complexes with Schiff Base Ligand Derived from 2-aminophenol and 3-formyl-2-hydroxy-6-methoxyquinoline [scirp.org]
- 18. scribd.com [scribd.com]
- 19. ionicviper.org [ionicviper.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]

- 22. Electropolymerized Bipolar Poly(2,3-diaminophenazine) Cathode for High-Performance Aqueous Al-Ion Batteries with An Extended Temperature Range of -20 to 45 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2,3-Diaminophenol (CAS: 59649-56-8)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1330466#2-3-diaminophenol-cas-number-59649-56-8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com